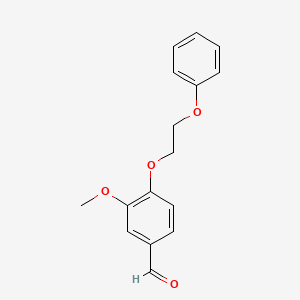
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde
Übersicht
Beschreibung
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPEB belongs to the class of benzaldehyde derivatives and has been found to exhibit promising results in various research studies.
Wirkmechanismus
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde acts by binding to the allosteric site of mGluR5, which enhances the receptor's activity. This leads to the activation of downstream signaling pathways, resulting in the modulation of various neurological functions such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to enhance synaptic plasticity, which is essential for learning and memory. This compound has also been found to have anti-inflammatory properties and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde in lab experiments are its high potency and selectivity towards mGluR5. It also has a good pharmacokinetic profile, making it suitable for in vivo studies. However, the limitations of using this compound are its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential therapeutic applications of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde are vast, and there is still much research to be done. Some of the future directions for research include investigating its role in treating other neurological disorders, such as depression and anxiety. Additionally, the development of more potent and selective allosteric modulators of mGluR5 could lead to the development of more effective treatments for neurological disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its role in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia has been extensively studied. This compound acts as a positive allosteric modulator of mGluR5, leading to the modulation of various neurological functions. While there are limitations to its use in lab experiments, the potential therapeutic applications of this compound are vast, and there is still much research to be done in this area.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications in various research studies. One of the significant areas of research has been its role in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been found to act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is involved in regulating various neurological functions.
Eigenschaften
IUPAC Name |
3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-16-11-13(12-17)7-8-15(16)20-10-9-19-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKBGBWCHRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397661 | |
| Record name | 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299936-09-7 | |
| Record name | 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Chloromethyl)-3-(4-[5-(chloromethyl)-1,2,4-oxadiazol-3-YL]phenyl)-1,2,4-oxadiazole](/img/structure/B1622347.png)

![4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1622351.png)


![4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622356.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1622357.png)
![5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B1622358.png)
![8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1622359.png)




![(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1622368.png)
